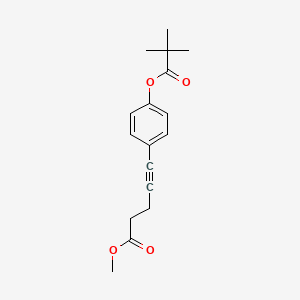

Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate

CAS No.:

Cat. No.: VC13648111

Molecular Formula: C17H20O4

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20O4 |

|---|---|

| Molecular Weight | 288.34 g/mol |

| IUPAC Name | methyl 5-[4-(2,2-dimethylpropanoyloxy)phenyl]pent-4-ynoate |

| Standard InChI | InChI=1S/C17H20O4/c1-17(2,3)16(19)21-14-11-9-13(10-12-14)7-5-6-8-15(18)20-4/h9-12H,6,8H2,1-4H3 |

| Standard InChI Key | YQMSQBSLZUVUGE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)C#CCCC(=O)OC |

| Canonical SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)C#CCCC(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate consists of a pent-4-ynoate backbone substituted with a pivaloyloxy group at the para position of the phenyl ring. The pivaloyloxy moiety () enhances steric bulk and stability, while the alkyne group () offers sites for cycloaddition and cross-coupling reactions .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2059920-01-1 | |

| Molecular Formula | ||

| Molecular Weight | 288.34 g/mol | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO, THF |

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized under inert atmospheres to prevent oxidation or moisture-induced degradation. A common method involves the Sonogashira coupling of 4-(pivaloyloxy)phenylacetylene with methyl pent-4-ynoate in the presence of palladium catalysts. Alternative routes include esterification of pre-formed alkynoic acids with pivaloyl chloride .

Reaction Mechanisms

The alkyne group participates in Huisgen cycloadditions to form triazoles, while the ester moiety undergoes hydrolysis to carboxylic acids under basic conditions. Recent studies highlight its use in metal-free transfer hydrochlorination reactions, where it acts as a surrogate for HCl release in cyclopropane synthesis .

Table 2: Representative Reaction Conditions

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Cycloaddition | Cu(I) catalyst, RT | Triazole formation |

| Hydrolysis | NaOH, H2O/THF | Carboxylic acid product |

| Transfer hydrochlorination | Bicyclo[3.1.0]hexane surrogate | Cyclopropane derivatives |

Physicochemical Properties and Stability

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) data indicate decomposition above 200°C. The pivaloyloxy group confers resistance to enzymatic hydrolysis, enhancing its utility in prodrug formulations.

Applications in Research and Industry

Pharmaceutical Intermediate

Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate serves as a precursor in synthesizing kinase inhibitors and anticancer agents. Its alkyne group enables "click chemistry" for bioconjugation, facilitating drug-targeting strategies .

Materials Science

In polymer chemistry, the compound’s rigid phenyl backbone improves thermal stability in polyesters and polyamides. Recent patents describe its incorporation into liquid crystals for optoelectronic devices.

| Hazard | Precautionary Measures |

|---|---|

| Skin contact | Wear nitrile gloves, lab coat |

| Inhalation | Use fume hood |

| Disposal | Incinerate per EPA guidelines |

Recent Research Developments

A 2025 study optimized its use in enantioselective cyclopropanations, achieving 92% yield using chiral phosphoric acid catalysts . Another investigation highlighted its role in synthesizing indole-based therapeutics via palladium-mediated cross-couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume